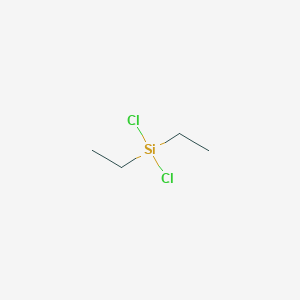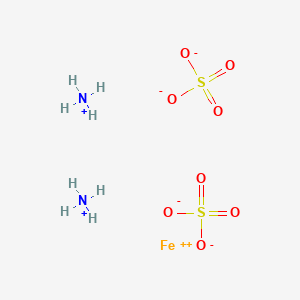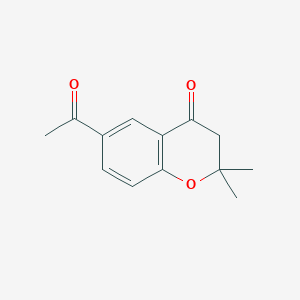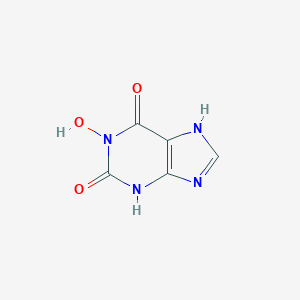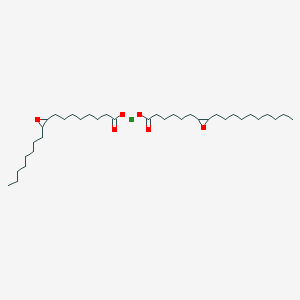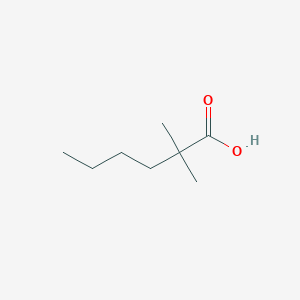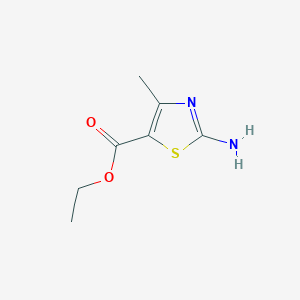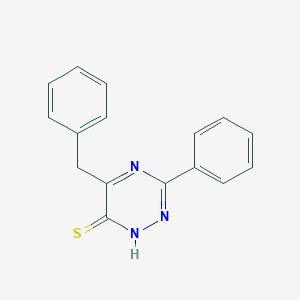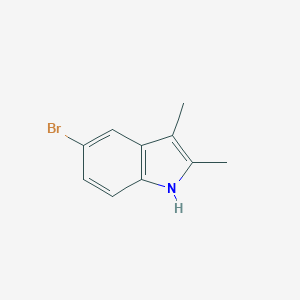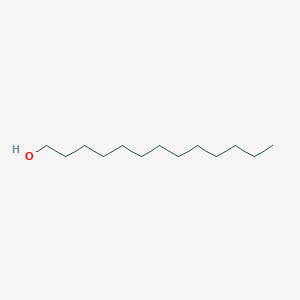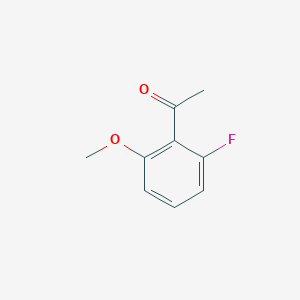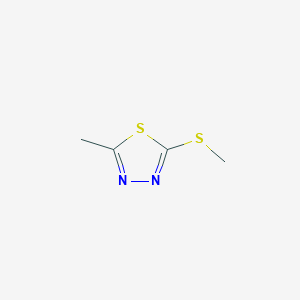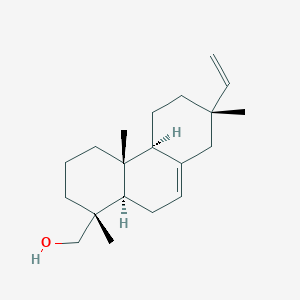
Isopimara-7,15-dienol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopimara-7,15-dienol is a natural compound found in various plants, including conifers and eucalyptus. It has been of interest to the scientific community due to its potential biological and pharmacological properties. In
Mécanisme D'action
The mechanism of action of isopimara-7,15-dienol is not fully understood. However, it has been suggested that the compound may act by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Isopimara-7,15-dienol may also modulate the activity of enzymes involved in oxidative stress and cell proliferation.
Effets Biochimiques Et Physiologiques
Isopimara-7,15-dienol has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. The compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, isopimara-7,15-dienol has been reported to modulate the immune system by increasing the production of anti-inflammatory cytokines and decreasing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using isopimara-7,15-dienol in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, the availability of the compound may be limited, and the synthesis process can be time-consuming and costly. In addition, the compound's mechanism of action and bioavailability may vary depending on the experimental conditions, which can make it challenging to interpret the results.
Orientations Futures
There are several future directions for research on isopimara-7,15-dienol. One area of interest is the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further studies are needed to determine the optimal dosage and administration route of isopimara-7,15-dienol for different conditions. In addition, the compound's pharmacokinetics and toxicity profile need to be further investigated. Another area of research is the identification of novel derivatives of isopimara-7,15-dienol with improved efficacy and safety profiles.
Conclusion
Isopimara-7,15-dienol is a natural compound with potential therapeutic properties. The compound has been studied for its anti-inflammatory, anticancer, and antiviral effects, as well as its ability to modulate the immune system and act as an antioxidant. The synthesis of isopimara-7,15-dienol can be challenging, and the compound's mechanism of action and bioavailability may vary depending on the experimental conditions. However, further research on isopimara-7,15-dienol and its derivatives may lead to the development of new therapeutic agents for various diseases.
Applications De Recherche Scientifique
Isopimara-7,15-dienol has been studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral effects. It has also been investigated for its ability to modulate the immune system and act as an antioxidant. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Propriétés
Numéro CAS |
1686-64-2 |
|---|---|
Nom du produit |
Isopimara-7,15-dienol |
Formule moléculaire |
C20H32O |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
[(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-yl]methanol |
InChI |
InChI=1S/C20H32O/c1-5-18(2)12-9-16-15(13-18)7-8-17-19(3,14-21)10-6-11-20(16,17)4/h5,7,16-17,21H,1,6,8-14H2,2-4H3/t16-,17-,18-,19-,20+/m0/s1 |
Clé InChI |
DUEINKIQNGZKPL-VYJAJWGXSA-N |
SMILES isomérique |
C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C)C1)C=C |
SMILES |
CC1(CCC2C(=CCC3C2(CCCC3(C)CO)C)C1)C=C |
SMILES canonique |
CC1(CCC2C(=CCC3C2(CCCC3(C)CO)C)C1)C=C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



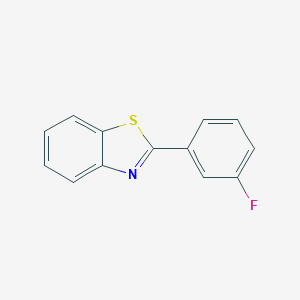
amine hydrochloride](/img/structure/B155508.png)
